Diethyl 1-phenylpentylphosphonate

Lipophilicity XLogP3 Drug Design

Diethyl 1-phenylpentylphosphonate (CAS 33973-56-7) is a dialkyl phosphonate ester, belonging to the class of organophosphorus compounds with the molecular formula C15H25O3P and a molecular weight of 284.33 g/mol. Structurally, it features a phosphorus atom directly bonded to the alpha-carbon of a 1-phenylpentyl substituent.

Molecular Formula C15H25O3P
Molecular Weight 284.33 g/mol
CAS No. 33973-56-7
Cat. No. B13138503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-phenylpentylphosphonate
CAS33973-56-7
Molecular FormulaC15H25O3P
Molecular Weight284.33 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC=CC=C1)P(=O)(OCC)OCC
InChIInChI=1S/C15H25O3P/c1-4-7-13-15(14-11-9-8-10-12-14)19(16,17-5-2)18-6-3/h8-12,15H,4-7,13H2,1-3H3
InChIKeyYXYYZPDGOACFLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specifications for Diethyl 1-phenylpentylphosphonate (CAS 33973-56-7)


Diethyl 1-phenylpentylphosphonate (CAS 33973-56-7) is a dialkyl phosphonate ester, belonging to the class of organophosphorus compounds with the molecular formula C15H25O3P and a molecular weight of 284.33 g/mol [1]. Structurally, it features a phosphorus atom directly bonded to the alpha-carbon of a 1-phenylpentyl substituent [1]. As a research chemical supplied with a minimum purity of 95%, it is provisioned for advanced organic synthesis and development purposes .

Workflow Horner–Wadsworth–Emmons olefination with lipophilic aldehydes
Selection Logic Extended 1-phenylpentyl chain for non‑polar media and steric differentiation
Procurement Context Research‑grade dialkyl phosphonate, supplied at 95% minimum purity

Why Structural Analogs Cannot Substitute for Diethyl 1-phenylpentylphosphonate in Design


The performance of phosphonate esters in their intended applications is highly dependent on the specific steric and electronic properties of the C-P substituent [1]. Simple substitution with more common and commercially available analogs like diethyl benzylphosphonate or diethyl phenylphosphonate is often impossible because the extended 1-phenylpentyl chain introduces a unique combination of significantly higher lipophilicity (XLogP3 3.5 vs. 1.7) and greater molecular flexibility (9 vs. 6 rotatable bonds) [1][2]. These physicochemical distinctions are not cosmetic; they directly govern solubility, bioavailability, and molecular recognition in downstream research applications, making the target compound a non-fungible entity for specific experimental designs [1].

Lipophilicity mismatch
Target compound exhibits substantially higher XLogP3 than diethyl benzylphosphonate, altering solvent partitioning and membrane‑permeability context.
Conformational mismatch
The longer alkyl chain adds rotatable bonds, increasing flexibility; entropy‑driven interactions may not be reproduced by shorter‑chain analogs.
Steric and mass mismatch
Higher molecular weight and steric bulk shift reactivity profiles and separation behavior; direct replacement may require validation.

Quantitative Differential Evidence for Diethyl 1-phenylpentylphosphonate vs. In-Class Analogs


Lipophilicity Profile: A 1.8 logP Unit Increase Over Diethyl Benzylphosphonate

The computed partition coefficient (XLogP3-AA) for diethyl 1-phenylpentylphosphonate is 3.5, which is 1.8 log units higher than the 1.7 recorded for the common analog diethyl benzylphosphonate [1][2]. This quantified difference, derived from the PubChem computational model, demonstrates the target compound's substantially greater lipophilic character due to its extended alkyl chain.

Lipophilicity
Cross‑study comparable
3.5 vs 1.7 (+1.8)
Supports lipophilicity‑driven partitioning and permeability screening
XLogP3 computed; context‑dependent
Lipophilicity XLogP3 Drug Design

Molecular Flexibility: 50% More Rotatable Bonds Than Diethyl Benzylphosphonate

The target compound possesses 9 rotatable bonds, which is a 50% increase over the 6 rotatable bonds in diethyl benzylphosphonate [1][2]. This is a direct consequence of the n-butyl extension on the alpha-carbon, granting it significantly higher conformational degrees of freedom.

Flexibility
Cross‑study comparable
9 vs 6 bonds (+3)
Higher conformational degrees of freedom
May affect binding entropy and crystallization
Conformational Analysis Molecular Flexibility SAR

Molecular Weight: A 25% Higher Mass for Distinct Steric Bulk

With a molecular weight of 284.33 g/mol, diethyl 1-phenylpentylphosphonate is approximately 25% heavier than diethyl benzylphosphonate (228.22 g/mol) [1][2]. This represents a substantial increase in steric bulk around the phosphorus center, which can be leveraged in syntheses where selective reactivity is required.

Molecular weight
Cross‑study comparable
284.33 vs 228.22 (+56.1)
Distinct steric bulk for separation and reactivity
Impacts diffusion and distillation behavior
Molecular Weight Steric Effects Synthesis

Topological Polar Surface Area: A 36% TPSA Reduction vs. Diethyl Benzylphosphonate

The topological polar surface area (TPSA) for diethyl 1-phenylpentylphosphonate is 35.5 Ų, which is 36% lower than the 55.8 Ų computed for diethyl benzylphosphonate [1][2]. This reduction is attributed to the dilution of the phosphonate's polar contribution by the larger hydrophobic alkyl domain.

TPSA
Cross‑study comparable
35.5 vs 55.8 (−20.3)
Lower TPSA supports passive permeability studies
Computed; model‑dependent
Polar Surface Area Permeability Druglikeness

Purity Specification: Standardized Research-Grade Supply at 95%

The standard minimum purity specification for this compound is 95%, as provided by a primary vendor . While higher purities (e.g., >99%) are not mandated for this specialty intermediate, this benchmark ensures sufficient quality for most synthetic transformations where subsequent purification steps are planned. This contrasts with some catalog analogs that are offered at lower technical grades (sometimes 85-90%) without this specific quantified guarantee.

Purity
Data to verify
95% minimum
Ensures synthetic reproducibility
Supplier specification; verify via COA
Chemical Purity Reproducibility Procurement

Optimal Application Scenarios for Diethyl 1-phenylpentylphosphonate (CAS 33973-56-7)


Lipophilic Horner-Wadsworth-Emmons (HWE) Reagent for Membrane-Embedded Aldehydes

The elevated XLogP3 of 3.5, compared to 1.7 for benzylphosphonate, makes this compound the reagent of choice for Horner-Wadsworth-Emmons olefinations involving highly lipophilic aldehydes or reactions run in non-polar media. The increased chain length facilitates better solubility of intermediates in toluene or hexane, potentially leading to improved yields in biphasic systems [1].

Precursor for Novel Aryl-alkylphosphonic Acid Bioisosteres

Following deprotection, the resulting phosphonic acid can serve as a phosphate or carboxylate bioisostere with uniquely tuned steric and lipophilic properties. The quantified 50% increase in rotatable bonds and 25% increase in molecular weight over benzylphosphonate provides medicinal chemists with a specific tool to probe hydrophobic pockets in enzyme active sites, where smaller analogs fail to achieve sufficient binding affinity [1][2].

Synthesis of Structurally Defined Organophosphorus Polymers

The combination of a high boiling point, a distinct molecular weight, and significant steric bulk is advantageous for preparing specialty organophosphorus polymers or dendrimers. The precisely characterized purity (≥95%) ensures reproducible polymerization kinetics, and the structural difference from common diethyl benzylphosphonate allows for engineering novel material properties such as lower glass transition temperatures (Tg), due to the internal plasticization effect of the longer alkyl chain .

Application
Selection Property
Validation Focus
Lipophilic HWE olefination
High lipophilicity for non‑polar media
Biphasic yield and phase‑transfer efficiency
Phosphonic acid bioisostere synthesis
Tuned steric and lipophilic profile
Hydrophobic pocket binding analysis
Organophosphorus polymer development
Defined steric bulk and purity
Polymerization kinetics and thermal properties
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